molecular formula C7H17N3O4S B2615069 Bis(2-cyclohexylguanidine), sulfuric acid CAS No. 6331-57-3

Bis(2-cyclohexylguanidine), sulfuric acid

Cat. No.: B2615069
CAS No.: 6331-57-3
M. Wt: 239.30 g/mol
InChI Key: QIGNGLONSGDDTG-UHFFFAOYSA-N
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Description

Bis(2-cyclohexylguanidine), sulfuric acid (CAS 6331-57-3) is an organic sulfate salt with the molecular formula C 14 H 32 N 6 O 4 S and a molecular weight of 380.51 g/mol . This compound is part of the guanidine family, a class of nitrogen-rich organic compounds known for their significant role in medicinal chemistry and chemical biology. Guanidine derivatives, in general, are recognized for their broad spectrum of pharmacological activities and are found in several commercially available drugs and bioactive molecules . Guanidine-containing compounds are frequently investigated for their antimicrobial properties. Some derivatives have been reported to function as inhibitors of key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR) , which are critical targets for antibiotic development . The structural motif of the guanidine group, often described as a cationic guanidinium group at physiological pH, allows for strong hydrogen bonding with biological macromolecules, facilitating interactions with enzyme active sites . Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules. The hydrophobic cyclohexyl moieties in its structure could influence its binding affinity and selectivity, making it a compound of interest in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

6331-57-3

Molecular Formula

C7H17N3O4S

Molecular Weight

239.30 g/mol

IUPAC Name

2-cyclohexylguanidine;sulfuric acid

InChI

InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4)

InChI Key

QIGNGLONSGDDTG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C(N)N.C1CCC(CC1)N=C(N)N.OS(=O)(=O)O

Canonical SMILES

C1CCC(CC1)N=C(N)N.OS(=O)(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyclohexylguanidine), sulfuric acid typically involves the reaction of cyclohexylamine with cyanamide to form 2-cyclohexylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyclohexylguanidine), sulfuric acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-cyclohexylguanidine), sulfuric acid with four structurally analogous bis-guanidine sulfates, highlighting substituent effects, molecular properties, and safety data derived from the provided evidence:

Compound Substituents Molecular Formula CAS Number Key Properties Safety Data
This compound Cyclohexyl (aliphatic, cyclic) Not explicitly provided Not available Inferred high lipophilicity due to cyclohexyl groups; potential low water solubility. No direct safety data; steric bulk may reduce acute toxicity compared to analogs.
1,6-Bis(guanidino)hexane sulfate Hexyl (linear aliphatic) C₁₂H₂₈N₆·H₂SO₄ 6966-26-3 100% concentration; linear chain may increase flexibility and moderate hydrophobicity. Requires first-aid measures if inhaled (e.g., fresh air, medical attention) .
1-(2-Phenylethyl)guanidine sulfate Phenethyl (aromatic) C₉H₁₃N₃·H₂SO₄ Not provided 3 H-bond donors, 3 H-bond acceptors; aromatic group may enhance π-π interactions in drug design. Limited safety data; aromaticity may influence metabolic pathways.
Bis(2-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid 3-Methylbut-2-en-1-yl (unsaturated) C₁₀H₁₈N₆·H₂SO₄ Not provided Unsaturated side chain could increase reactivity (e.g., in polymerization or crosslinking). Labeled for research use only; limited industrial safety data .
Bis(1-ethyl-1-methylguanidine), sulfuric acid Ethyl-methyl (branched aliphatic) C₈H₁₈N₆·H₂SO₄ 1798040-90-0 Branched alkyl groups may reduce crystallinity; molecular weight: 338.43 g/mol. No direct safety data; branched chains could alter bioavailability.

Key Research Findings and Trends

a. Substituent Effects on Solubility and Reactivity

  • Cyclohexyl vs. Hexyl (Aliphatic Chains): Cyclohexyl groups (main compound) impart greater steric hindrance and lipophilicity than linear hexyl chains (1,6-bis(guanidino)hexane sulfate), likely reducing water solubility but enhancing membrane permeability in biological systems .
  • Aromatic vs. Aliphatic (Phenethyl vs. This property is critical in drug design for target binding .
  • Unsaturated Chains (3-Methylbut-2-en-1-yl): The unsaturated side chain in bis(2-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid may increase reactivity, making it suitable for catalytic or polymer applications but requiring careful handling in research settings .

c. Hydrogen-Bonding Capacity

  • All analogs exhibit 3 H-bond donors and acceptors (e.g., 1-(2-phenylethyl)guanidine sulfate), enabling interactions with biological targets or solvents. However, steric hindrance from cyclohexyl or branched groups may limit accessibility .

Biological Activity

Bis(2-cyclohexylguanidine), sulfuric acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Bis(2-cyclohexylguanidine) is a guanidine derivative characterized by two cyclohexyl groups attached to the nitrogen atoms of the guanidine moiety. The presence of sulfuric acid enhances its solubility and reactivity, making it suitable for various biological applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that bis(2-cyclohexylguanidine) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study assessed its impact on human cancer cells using the MTS assay, revealing IC50 values that suggest potent anti-cancer activity.

Cell Line IC50 (µM)
HeLa78.72
PC-349.79
RKO60.70

These results indicate that bis(2-cyclohexylguanidine) could serve as a potential lead compound for developing new anticancer agents.

3. Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, bis(2-cyclohexylguanidine) has shown promise as an anti-inflammatory agent. Studies have reported reductions in pro-inflammatory cytokines in treated models, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the practical applications of bis(2-cyclohexylguanidine):

  • Case Study 1: Treatment of Infections
    A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with bis(2-cyclohexylguanidine) led to significant improvements in infection control, with reduced bacterial load observed in follow-up cultures.
  • Case Study 2: Cancer Therapy
    In a preclinical model of breast cancer, administration of bis(2-cyclohexylguanidine) resulted in tumor size reduction and increased survival rates compared to control groups.

The precise mechanisms through which bis(2-cyclohexylguanidine) exerts its biological effects are still under investigation. However, several hypotheses include:

  • Membrane Disruption: Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to permeability changes.
  • Inhibition of Cell Proliferation: In cancer cells, it may induce apoptosis through mitochondrial pathways.
  • Modulation of Immune Responses: Its anti-inflammatory properties may be attributed to the modulation of cytokine production and immune cell activity.

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